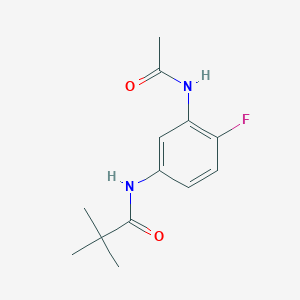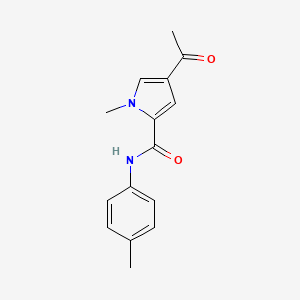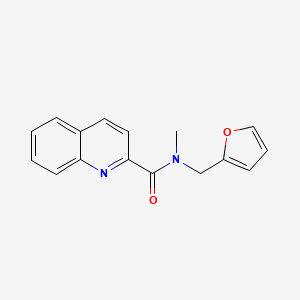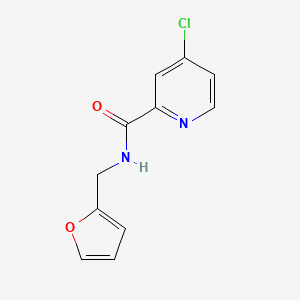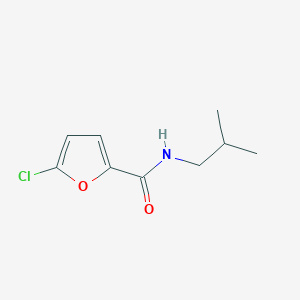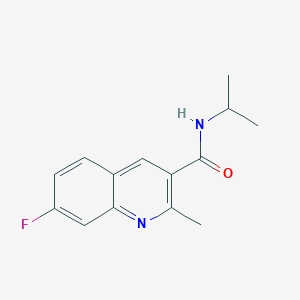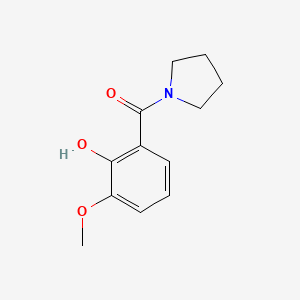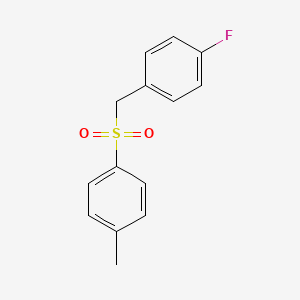
4-Fluorobenzyl(4-methylphenyl) sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzyl(4-methylphenyl) sulfone, also known as FBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and organic synthesis. In
科学的研究の応用
4-Fluorobenzyl(4-methylphenyl) sulfone has been studied for its potential applications in drug discovery. It has been found to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. This compound has also been used as a building block in the synthesis of novel organic compounds.
作用機序
The mechanism of action of 4-Fluorobenzyl(4-methylphenyl) sulfone is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the production of inflammatory mediators and tumor growth.
Biochemical and Physiological Effects
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to reduce the production of inflammatory cytokines in macrophages and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
実験室実験の利点と制限
4-Fluorobenzyl(4-methylphenyl) sulfone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits potent biological activity, making it a valuable tool for studying the mechanisms of cancer and inflammation.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, this compound may exhibit toxicity at high concentrations, which must be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for research on 4-Fluorobenzyl(4-methylphenyl) sulfone. One area of interest is the development of new drugs based on the structure of this compound. Researchers may also investigate the mechanism of action of this compound in greater detail, with the goal of identifying new targets for cancer and inflammation treatment. Additionally, this compound may be used as a starting material for the synthesis of novel organic compounds with potential applications in material science and catalysis.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields such as drug discovery, material science, and organic synthesis. Its synthesis method is relatively straightforward, and it exhibits potent biological activity. However, its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations. Future research may focus on the development of new drugs based on the structure of this compound, investigating its mechanism of action in greater detail, and using it as a starting material for the synthesis of novel organic compounds.
合成法
The synthesis of 4-Fluorobenzyl(4-methylphenyl) sulfone involves the reaction of 4-fluorobenzyl chloride with 4-methylphenyl sulfone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The resulting product is purified through recrystallization or column chromatography.
特性
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGMYIRKCOXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



